molecular formula C18H14O B104670 10,11-dihydro-9H-benzo[a]anthracen-8-one CAS No. 5472-20-8

10,11-dihydro-9H-benzo[a]anthracen-8-one

Cat. No. B104670
CAS RN: 5472-20-8
M. Wt: 246.3 g/mol
InChI Key: XIWBRGAUYFQUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10,11-dihydro-9H-benzo[a]anthracen-8-one, also known as chrysene-8-one, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of fields, including chemistry, biology, and materials science.

Mechanism Of Action

The mechanism of action of 10,11-dihydro-9H-benzo[a]anthracen-8-onene is not fully understood, but it is believed to involve the formation of covalent adducts with DNA. This interaction may lead to changes in the DNA structure and function, which can ultimately result in DNA damage and cell death. Further research is needed to fully elucidate the mechanism of action of 10,11-dihydro-9H-benzo[a]anthracen-8-onene.

Biochemical And Physiological Effects

Chrysene-8-one has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress and DNA damage. This compound has also been shown to have cytotoxic effects on cancer cells, making it a potential candidate for use in cancer therapy. However, further research is needed to fully understand the biochemical and physiological effects of 10,11-dihydro-9H-benzo[a]anthracen-8-onene.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 10,11-dihydro-9H-benzo[a]anthracen-8-onene in lab experiments is its unique chemical structure, which allows it to selectively bind to damaged DNA and emit a strong fluorescence signal. This makes it an ideal tool for studying DNA damage and repair mechanisms. However, one of the limitations of using 10,11-dihydro-9H-benzo[a]anthracen-8-onene is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 10,11-dihydro-9H-benzo[a]anthracen-8-onene. One area of research involves the development of new fluorescent probes based on 10,11-dihydro-9H-benzo[a]anthracen-8-onene for the detection of DNA damage. Another area of research involves the use of 10,11-dihydro-9H-benzo[a]anthracen-8-onene as a potential cancer therapy, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 10,11-dihydro-9H-benzo[a]anthracen-8-onene.

Synthesis Methods

The synthesis of 10,11-dihydro-9H-benzo[a]anthracen-8-onene can be achieved through several methods, including the oxidation of chrysene using strong oxidizing agents such as potassium permanganate or chromic acid. Another method involves the reaction of chrysene with acetic anhydride and sulfuric acid to yield 10,11-dihydro-9H-benzo[a]anthracen-8-onene. These methods have been well-documented in the scientific literature and have been used to produce 10,11-dihydro-9H-benzo[a]anthracen-8-onene for various applications.

Scientific Research Applications

Chrysene-8-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 10,11-dihydro-9H-benzo[a]anthracen-8-onene as a fluorescent probe for the detection of DNA damage. This compound has been shown to selectively bind to damaged DNA and emit a strong fluorescence signal, making it an ideal tool for studying DNA damage and repair mechanisms.

properties

CAS RN

5472-20-8

Product Name

10,11-dihydro-9H-benzo[a]anthracen-8-one

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

10,11-dihydro-9H-benzo[a]anthracen-8-one

InChI

InChI=1S/C18H14O/c19-18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-2,4,6,8-11H,3,5,7H2

InChI Key

XIWBRGAUYFQUEQ-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C(=O)C1

Canonical SMILES

C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C(=O)C1

Other CAS RN

5472-20-8

Origin of Product

United States

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